molecular formula C53H73N9O11 B12709801 Dichotomin G CAS No. 188655-40-5

Dichotomin G

Cat. No.: B12709801
CAS No.: 188655-40-5
M. Wt: 1012.2 g/mol
InChI Key: OABGNKVYCCCRCG-YFUSJSQUSA-N
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Description

Source Organism Identification and Cultivation for Compound Production

Dichotomin G is isolated from the roots of the plant Stellaria dichotoma L. var. lanceolata Bge. pharmaerudition.orgnih.gov This plant belongs to the Caryophyllaceae family, which is known for producing a variety of cyclic peptides. pharmaerudition.orgnih.gov For the purpose of obtaining this compound, the roots of the plant are harvested and processed.

Advanced Chromatographic Separation Techniques for Isolation

The isolation of this compound from the crude plant extract is a meticulous process that relies on a series of chromatographic techniques to separate it from a complex mixture of other secondary metabolites. The general procedure involves an initial extraction of the air-dried and powdered roots with methanol (B129727). pharmaerudition.org This crude methanol extract is then subjected to a liquid-liquid partition between n-butanol and water. pharmaerudition.org The n-butanol-soluble fraction, which contains the cyclic peptides, is then further purified.

This purification process typically employs column chromatography, starting with a Diaion HP-20 column and eluting with a water-methanol gradient. pharmaerudition.org The fractions containing this compound are then passed through a silica (B1680970) gel column. pharmaerudition.org The final purification step to yield pure this compound involves high-performance liquid chromatography (HPLC). pharmaerudition.org

High-Performance Liquid Chromatography (HPLC) is a critical tool in the purification of this compound. Analytical HPLC is used to monitor the progress of the purification, while preparative HPLC is employed for the final isolation of the compound in high purity. pharmaerudition.orgscielo.br The use of a reversed-phase column, such as an ODS (octadecylsilyl) column, is common in the HPLC purification of cyclic peptides like this compound. pharmaerudition.orgscielo.br

Preparative chromatography is essential for obtaining sufficient quantities of this compound for structural elucidation and biological activity studies. Following initial separation by lower resolution techniques like Diaion HP-20 and silica gel column chromatography, preparative reversed-phase HPLC is the strategy of choice for the final purification step. pharmaerudition.org This allows for the separation of this compound from closely related peptides, such as Dichotomin F, which is also present in the plant extract. pharmaerudition.org

Spectroscopic Characterization Approaches for Structural Assignment

Once isolated, the definitive structure of this compound, Cyclo(-Pro-Leu-Pro-Ile-Pro-Pro-Phe-Tyr-Ser), was determined using a combination of spectroscopic methods, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. pharmaerudition.orgnih.gov

NMR spectroscopy is the most powerful tool for the structural elucidation of complex organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the sequence of amino acids and their stereochemistry. pharmaerudition.orgnih.gov

One-dimensional NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the chemical environment of each atom in the molecule. The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the identification of the individual amino acid residues.

While the use of 1D and 2D NMR for the structural elucidation of this compound is well-documented in review articles, the specific, detailed ¹H and ¹³C NMR chemical shift data for each residue within the cyclic peptide is not available in the readily accessible scientific literature. The primary research article detailing this data is cited as: Morita H, Kayashita T, Shishido A, Takeya K, Itokawa H. Cyclic peptides from higher plants. 39. Two new cyclic nonapeptides, dichotomins F and G, from Stellaria dichotoma L. var. lanceolata. Chem Pharm Bull (Tokyo). 1997;45(7):1185-8.

Due to the unavailability of this specific data, the following data tables are representative examples of how such data would be presented for a cyclic peptide and should not be considered as the experimentally determined values for this compound.

Representative Table of ¹H NMR Data

Amino Acid Residueδ (ppm)MultiplicityJ (Hz)
Pro1.80-2.20, 3.50-3.80m, m-
Leu0.90, 1.60-1.80, 4.20d, m, m6.5
Ile0.85, 1.10-1.40, 1.90, 4.10t, m, m, d7.0, -
Phe7.20-7.40m-
Tyr6.80, 7.10d, d8.5
Ser3.80-4.00, 4.50m, m-

This table is for illustrative purposes only.

Representative Table of ¹³C NMR Data

Amino Acid ResidueOther CarbonsCarbonyl (C=O)
Pro60.529.025.0 (Cγ), 47.5 (Cδ)172.5
Leu52.540.024.8 (Cγ), 22.0, 23.0 (Cδ)173.0
Ile58.037.025.0 (Cγ), 15.5 (Cγ2), 11.5 (Cδ)172.0
Phe55.038.0126.5-129.5 (Aromatic)171.5
Tyr55.037.0115.5, 130.0 (Aromatic), 155.0 (Cζ-OH)172.0
Ser56.061.5-171.0

This table is for illustrative purposes only.

Properties

CAS No.

188655-40-5

Molecular Formula

C53H73N9O11

Molecular Weight

1012.2 g/mol

IUPAC Name

(3S,9S,12S,18S,21S,27S,30S,33S,36S)-33-benzyl-9-[(2S)-butan-2-yl]-27-(hydroxymethyl)-30-[(4-hydroxyphenyl)methyl]-18-(2-methylpropyl)-1,7,10,16,19,25,28,31,34-nonazapentacyclo[34.3.0.03,7.012,16.021,25]nonatriacontane-2,8,11,17,20,26,29,32,35-nonone

InChI

InChI=1S/C53H73N9O11/c1-5-32(4)44-53(73)62-26-12-18-43(62)52(72)61-25-11-16-41(61)47(67)55-37(28-33-13-7-6-8-14-33)45(65)54-36(29-34-19-21-35(64)22-20-34)46(66)57-39(30-63)51(71)60-24-9-15-40(60)48(68)56-38(27-31(2)3)50(70)59-23-10-17-42(59)49(69)58-44/h6-8,13-14,19-22,31-32,36-44,63-64H,5,9-12,15-18,23-30H2,1-4H3,(H,54,65)(H,55,67)(H,56,68)(H,57,66)(H,58,69)/t32-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1

InChI Key

OABGNKVYCCCRCG-YFUSJSQUSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC(C)C)CO)CC6=CC=C(C=C6)O)CC7=CC=CC=C7

Canonical SMILES

CCC(C)C1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(C)C)CO)CC6=CC=C(C=C6)O)CC7=CC=CC=C7

Origin of Product

United States

Isolation, Characterization, and Structural Elucidation Methodologies

Spectroscopic Characterization Approaches for Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a cornerstone in the structural analysis of complex molecules like Dichotomin G. frontiersin.orgnih.gov These techniques provide detailed information about the connectivity and spatial relationships of atoms within the molecule. wikipedia.orgrsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY spectra would reveal correlations between adjacent protons within each amino acid residue, helping to piece together the individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate the chemical shifts of protons directly bonded to heteronuclei, such as carbon-13 or nitrogen-15. wikipedia.org This is crucial for assigning the proton and carbon signals to specific positions within the amino acid residues of this compound.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings between protons and carbons (typically 2-4 bonds). This technique is instrumental in establishing the sequence of amino acids in the peptide chain by showing correlations between the proton of one residue and the carbonyl carbon of the preceding residue. nptel.ac.in

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. nptel.ac.in This is vital for determining the three-dimensional conformation of the cyclic peptide in solution.

The comprehensive analysis of these 2D NMR datasets allows for the complete assignment of proton and carbon signals and the elucidation of the peptide's primary sequence and solution-state conformation. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and amino acid sequence of peptides like this compound. researchgate.net

ESI-MS is a soft ionization technique that allows for the accurate determination of the molecular weight of intact biomolecules. mdpi.com For this compound, ESI-MS would provide the precise molecular mass, which is a critical first step in its characterization and confirmation of its elemental composition. pharmaerudition.org

Tandem mass spectrometry (MS/MS) is employed to determine the amino acid sequence of the peptide. researchgate.net In an MS/MS experiment, the molecular ion of this compound is selected and subjected to fragmentation. The resulting fragment ions, which correspond to the loss of individual or multiple amino acid residues, are then analyzed. The pattern of fragmentation allows for the direct reading of the amino acid sequence. researchgate.net This technique was instrumental in confirming the sequence of this compound as Cyclo(-Pro-Leu-Pro-Ile-Pro-Pro-Phe-Tyr-Ser). frontiersin.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. ijrap.net In the case of this compound, the IR spectrum would show characteristic absorption bands for the amide groups (N-H stretching and C=O stretching) that form the peptide backbone, as well as bands corresponding to the various side chains of the amino acid residues. researchgate.netnih.gov This provides confirmatory evidence for the peptidic nature of the compound.

Functional GroupCharacteristic IR Absorption (cm⁻¹)
Amide N-H Stretch~3300
Amide C=O Stretch~1650
C-H Stretch (Aliphatic)~2850-2960
C-H Stretch (Aromatic)~3000-3100

X-ray Crystallography for Three-Dimensional Structural Determination

While 2D NMR provides the solution-state structure, X-ray crystallography can determine the precise three-dimensional arrangement of atoms in the solid state. nih.gov To date, specific X-ray crystallographic data for this compound has not been reported in the searched literature. However, for similar cyclic peptides, this technique has been used to obtain high-resolution structures, often revealing details about bond angles, bond lengths, and intermolecular interactions within the crystal lattice. uq.edu.auresearchgate.net The process would involve growing a single crystal of this compound and then diffracting X-rays through it to produce a diffraction pattern that can be mathematically converted into a three-dimensional model of the molecule. researchgate.net

Chemical Degradation and Derivatization Methods for Sequence Confirmation

Chemical degradation methods have historically been used to confirm the amino acid sequence and determine the stereochemistry of the constituent amino acids. researchgate.nethku.hk This often involves the complete hydrolysis of the peptide into its individual amino acids, which are then identified and quantified. Further derivatization with chiral reagents allows for the determination of whether the amino acids are in the L- or D-configuration. researchgate.net While modern spectroscopic methods have reduced the reliance on these classical techniques, they can still be employed for unambiguous confirmation of the structure elucidated by NMR and MS. pharmaerudition.orgresearchgate.net

Chiral Analysis for Absolute Configuration Determination (e.g., Marfey's Method)

Determining the absolute configuration of chiral centers is a critical final step in the structural elucidation of a natural product like this compound. wikipedia.org While NMR and MS can define the connectivity and relative stereochemistry, methods like Marfey's analysis are often required to establish the absolute stereochemistry of amino acids or other chiral components after hydrolysis.

Marfey's method is a powerful technique for determining the absolute configuration of amino acids. mdpi.comresearchgate.net The method involves the derivatization of the amino acid hydrolysate with a chiral reagent, known as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, or FDAA). researchgate.netnih.gov This reaction converts the enantiomeric amino acids into diastereomeric derivatives. researchgate.net

The resulting diastereomers possess different physical properties and can be separated and quantified using reverse-phase high-performance liquid chromatography (HPLC). researchgate.net By comparing the retention times of the derivatives of the unknown amino acids with those of authentic D- and L-amino acid standards derivatized in the same manner, the absolute configuration of the amino acids in the original molecule can be determined. mdpi.com There are also variants of Marfey's reagent, such as those using L-leucinamide (FDLA), which can offer improved resolution for certain amino acids. researchgate.net

While highly effective, potential issues such as racemization during the derivatization process must be carefully controlled to ensure accurate results. mdpi.com The application of Marfey's method, or similar chiral analysis techniques, is essential to fully define the three-dimensional structure of complex natural products. uq.edu.aumdpi.com

Biosynthetic Pathways and Genetic Basis of Dichotomin G Production

Exploration of Ribosomal and Non-Ribosomal Peptide Synthetase (NRPS) Mechanisms

The biosynthesis of cyclic peptides in nature predominantly follows one of two major pathways: the ribosomal pathway, leading to Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs), or the non-ribosomal pathway, which employs large multienzyme complexes called Non-Ribosomal Peptide Synthetases (NRPSs).

While NRPSs are common in microorganisms for producing a vast array of bioactive peptides, evidence for Caryophyllaceae-type cyclopeptides, such as the dichotomins, points towards a ribosomal origin. frontiersin.orgnih.gov Research on related cyclopeptides from the Caryophyllaceae family, like those from Saponaria vaccaria, has shown that they are synthesized from genetically encoded linear precursor peptides. nih.govthieme-connect.decapes.gov.br These precursors undergo a series of post-translational modifications, including cleavage and cyclization, to yield the final cyclic product. nih.govthieme-connect.decapes.gov.br This mode of synthesis is a hallmark of RiPPs.

Although direct evidence for the ribosomal synthesis of Dichotomin G is not yet available in the scientific literature, the biosynthetic pathways of other Caryophyllaceae cyclopeptides strongly suggest that this compound is also a RiPP. frontiersin.orgnih.gov The alternative, an NRPS-mediated pathway, would involve a large, modular enzymatic assembly line, for which there is currently no evidence in the context of this compound or its close relatives in higher plants. frontiersin.orgnih.gov

Genetic and Genomic Approaches to Pathway Elucidation in Stellaria dichotoma

The elucidation of the biosynthetic pathway of natural products like this compound heavily relies on genetic and genomic techniques. A key strategy is the identification of a biosynthetic gene cluster (BGC), a contiguous region of the genome containing the genes that encode the enzymes responsible for the synthesis of a specific secondary metabolite.

To date, a specific BGC for this compound in Stellaria dichotoma has not been reported in the available scientific literature. However, studies on other Caryophyllaceae-type cyclopeptides have successfully identified the genes encoding their linear precursors. frontiersin.orgjcu.edu.au For instance, in Saponaria vaccaria, cDNAs encoding the precursors of segetalins have been cloned and characterized. frontiersin.org This was achieved through transcriptomic analysis of the developing seeds, where these peptides are actively synthesized. A similar approach, involving the sequencing of the transcriptome from the roots of Stellaria dichotoma, where this compound is found, would be a logical step towards identifying its precursor gene.

Once a candidate precursor gene is identified, its role in the biosynthesis can be confirmed through various molecular techniques. For example, expressing a cloned cDNA of the precursor in a heterologous host system or in transformed roots of the native plant could demonstrate its conversion to the mature cyclic peptide. frontiersin.org

Enzymatic Activities Involved in this compound Biosynthesis

Assuming a ribosomal pathway for this compound biosynthesis, several key enzymatic activities would be required to transform the linear precursor into the final cyclic molecule. While the specific enzymes for this compound have not been characterized, research on the biosynthesis of segetalins in Saponaria vaccaria provides a valuable model. nih.govthieme-connect.decapes.gov.br

The processing of the linear precursor is believed to occur in a two-step enzymatic cascade:

N-terminal Cleavage: An initial enzymatic cleavage removes the N-terminal leader sequence from the precursor peptide. In Saponaria vaccaria, an enzyme named oligopeptidase 1 (OLP1), a type of serine protease, has been identified to catalyze this step. thieme-connect.decapes.gov.br

Cyclization and C-terminal Cleavage: Following the N-terminal processing, a second enzyme catalyzes the head-to-tail cyclization of the peptide while concurrently removing a C-terminal flanking sequence. capes.gov.br In Saponaria vaccaria, this crucial step is performed by peptide cyclase 1 (PCY1), which also belongs to the serine protease family. thieme-connect.decapes.gov.br

It is highly probable that analogous enzymatic activities, likely carried out by homologous proteases, are involved in the maturation of this compound in Stellaria dichotoma. The identification and characterization of these specific enzymes remain an important goal for future research.

Enzyme (Hypothetical for this compound) Proposed Function in this compound Biosynthesis Evidence from Related Pathways (Saponaria vaccaria)
Oligopeptidase-like enzymeCleavage of the N-terminal leader sequence from the this compound precursor peptide.OLP1, a serine protease, performs this function for segetalins. thieme-connect.decapes.gov.br
Peptide cyclase-like enzymeCatalyzes the head-to-tail cyclization of the processed peptide and removes the C-terminal flanking sequence to form mature this compound.PCY1, a serine protease-like enzyme, is responsible for the cyclization of segetalins. thieme-connect.decapes.gov.br

Precursor Identification and Incorporation Studies

A definitive method to elucidate a biosynthetic pathway is through precursor identification and incorporation studies using isotopically labeled compounds. This technique involves feeding a plant or cell culture with a potential precursor molecule that has been labeled with a stable or radioactive isotope (e.g., ¹³C, ¹⁵N, ²H). The final natural product is then isolated, and analytical techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy are used to determine if the labeled atoms have been incorporated into its structure.

Currently, there are no published studies detailing the use of labeled precursors to investigate the biosynthesis of this compound. Such experiments would be invaluable for confirming the amino acid constituents of this compound and for tracing their flow through the biosynthetic pathway. For example, feeding experiments with labeled amino acids corresponding to the residues in the this compound sequence (Pro-Leu-Pro-Ile-Pro-Pro-Phe-Tyr-Ser) could provide direct evidence for their incorporation and potentially reveal the order of assembly if a non-ribosomal mechanism were at play. In the context of a ribosomal pathway, these studies would confirm the proteinogenic origin of the constituent amino acids.

Metabolic Engineering Strategies for Enhanced or Modified Production

Metabolic engineering offers promising avenues for increasing the production of valuable natural products like this compound or for creating novel analogs with improved properties. These strategies typically involve the genetic modification of the producing organism or the introduction of the biosynthetic pathway into a heterologous host.

Given the current lack of detailed knowledge about the this compound biosynthetic pathway, including the identities of its precursor gene and the associated processing enzymes, specific metabolic engineering strategies for this compound are still in the conceptual stage. However, based on the likely ribosomal origin, several general approaches could be envisioned once the key genetic components are identified:

Overexpression of the Precursor Gene: Increasing the expression of the gene encoding the linear precursor of this compound could lead to a higher flux through the pathway and an increased yield of the final product.

Enhanced Enzyme Activity: Engineering the processing enzymes (the putative oligopeptidase and cyclase) for higher catalytic efficiency or stability could also boost production.

Heterologous Production: The entire biosynthetic pathway, once fully elucidated, could be transferred to a more tractable host organism, such as yeast or a different plant species, that is optimized for large-scale fermentation or cultivation. This would allow for a more controlled and potentially higher-yielding production system.

Precursor-Directed Biosynthesis: By introducing modified amino acid analogs into the growth medium of Stellaria dichotoma or a heterologous host expressing the biosynthetic machinery, it might be possible to generate novel this compound derivatives with altered biological activities.

The successful implementation of these strategies is contingent on the foundational research of identifying and characterizing the genes and enzymes of the this compound biosynthetic pathway.

Chemical Synthesis and Analog Design Strategies

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Linear Precursors

The assembly of the linear nonapeptide precursor of Dichotomin G is efficiently achieved using automated or manual Solid-Phase Peptide Synthesis (SPPS), most commonly employing the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. bridgew.eduacs.org This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin). acs.org

The synthesis commences with the loading of the C-terminal amino acid, in this case, Tyrosine (Tyr), onto a suitable resin, such as a 2-chlorotrityl chloride (2-CTC) resin, which allows for mild cleavage conditions that keep side-chain protecting groups intact. bridgew.edu The synthesis proceeds from the C-terminus to the N-terminus. nih.gov Each cycle of amino acid addition consists of two main steps:

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed, typically using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amine. nih.gov

Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent and then added to the resin to form a new peptide bond with the free amine of the preceding residue. sigmaaldrich.com Common coupling agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) combined with an additive like OxymaPure, or uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). sigmaaldrich.com Excess reagents are used to drive the reaction to completion and are subsequently washed away. acs.org

This cycle is repeated for each amino acid in the sequence (Pro, Phe, Pro, Pro, Ile, Pro, Leu, and finally Ser) to construct the full linear peptide. Side-chain functional groups of amino acids like Serine (Ser) and Tyrosine (Tyr) are protected with acid-labile groups (e.g., tert-butyl) to prevent unwanted side reactions. sigmaaldrich.com Upon completion of the sequence, the protected linear peptide is cleaved from the solid support. For a resin like 2-CTC, a mild acid solution such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) can be used to release the peptide while leaving the side-chain protectors in place, which is advantageous for subsequent solution-phase cyclization. bridgew.edu

Table 1: Amino Acid Sequence of this compound

PositionAmino Acid (3-Letter)Amino Acid (1-Letter)
1SerineS
2ProlineP
3LeucineL
4ProlineP
5IsoleucineI
6ProlineP
7ProlineP
8PhenylalanineF
9TyrosineY

The sequence is presented in a linear format, which is then cyclized in a head-to-tail manner.

Solution-Phase Cyclization Strategies for Macrocycle Formation

Macrocyclization is a critical step that imparts conformational rigidity and enhanced metabolic stability to the peptide. hku.hk This process is typically performed in solution under high-dilution conditions (e.g., 1-5 mM) to favor the intramolecular reaction over intermolecular oligomerization. bridgew.eduhku.hk

This compound is a head-to-tail cyclic peptide, meaning the amide bond is formed between the N-terminal amine of Serine and the C-terminal carboxylic acid of Tyrosine. acs.orgnih.gov This is the most common form of peptide cyclization. nih.gov For the synthesis of this compound, a peptide thiol-salicylaldehyde (SAL) ester-mediated cyclization has been successfully demonstrated. rsc.org

In this approach, the linear precursor is prepared as a C-terminal SAL ester. The cyclization is initiated by the N-terminal amine, which attacks the SAL ester to form a hemiaminal intermediate, leading to the release of the salicylaldehyde (B1680747) and formation of the desired cyclic peptide. rsc.org This method was used to achieve the cyclization of the this compound precursor at the proline-leucine (Pro-Leu) junction, yielding the final product. rsc.org

Table 2: Reported Synthesis Data for this compound

Synthesis Step Method Reported Yield Reference

Other common reagents for promoting head-to-tail macrolactamization include phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or uronium salts like HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), often in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). The choice of cyclization site and reagents is crucial to minimize side reactions like epimerization, especially if the C-terminal amino acid is not Glycine or Proline. bridgew.edu

An alternative strategy for peptide cyclization involves forming a covalent bond between the side chains of two amino acid residues within the linear precursor. Common methods include forming a disulfide bridge between two Cysteine residues, or creating a lactam bridge between the side chains of an acidic amino acid (e.g., Aspartic acid, Glutamic acid) and a basic amino acid (e.g., Lysine, Ornithine). rsc.org While this approach is not used for the synthesis of the native this compound structure, it is a powerful tool for creating structurally diverse and conformationally constrained analogues. For example, two amino acids in the this compound sequence could be replaced with Cys residues to create a disulfide-bridged analogue.

Total Synthesis Approaches for this compound and Related Analogues

Beyond the linear synthesis followed by cyclization, more advanced strategies can be employed, particularly for producing large quantities of the peptide or for creating complex analogues.

A convergent synthesis approach involves the separate synthesis of two or more peptide fragments, which are then joined together (ligated) to form the full-length linear precursor. This strategy can be more efficient than a purely linear stepwise synthesis for long peptides, as it allows for the purification of intermediate fragments, reducing the accumulation of impurities.

For this compound, a convergent synthesis could involve preparing two fragments, such as Fmoc-Ser-Pro-Leu-Pro-OH and H-Ile-Pro-Pro-Phe-Tyr-O-Resin. The protected tetrapeptide acid would then be coupled to the resin-bound pentapeptide in a key fragment condensation step. After this coupling, the full linear peptide would be cleaved and cyclized as previously described.

Native Chemical Ligation (NCL) is a powerful and highly chemoselective method for joining unprotected peptide fragments. The classic NCL reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal Cysteine residue, forming a native peptide bond at the ligation site.

The utility of NCL has been greatly expanded through subsequent desulfurization reactions, which can convert the Cysteine residue at the ligation junction into an Alanine (B10760859). This "traceless" ligation allows for synthesis at Ala sites, which are more common than Cys. This NCL-desulfurization strategy has been successfully applied to the total synthesis of other members of the Dichotomin family, specifically Dichotomin C and E. researchgate.netnih.gov In these syntheses, fragments were joined via NCL, and the resulting Cysteine was then converted to Alanine using a reagent system such as TCEP (tris(2-carboxyethyl)phosphine) and NaBH₄. nih.gov

Given this precedent, a similar strategy could be envisioned for the synthesis of this compound or an Alanine-containing analogue. A fragment ending in a thioester (e.g., ...-Pro-thioester) could be ligated to a fragment beginning with Cysteine (e.g., Cys-Ile-...). Subsequent desulfurization would yield the native peptide backbone, providing a robust and efficient convergent route to the target molecule.

Semisynthesis Techniques for Targeted Structural Modifications

Semisynthesis, which combines the chemical synthesis of peptide fragments with their ligation to form a larger molecule, offers a powerful approach for creating complex peptide structures, including macrocycles like this compound. springernature.comspringernature.com These techniques allow for the incorporation of non-canonical amino acids or specific modifications at desired positions. springernature.com

A cornerstone of modern peptide semisynthesis is Native Chemical Ligation (NCL) . google.comwikipedia.org This method involves the reaction between a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine residue. wikipedia.org The initial, reversible transthioesterification is followed by an irreversible intramolecular S-to-N acyl shift, resulting in the formation of a native peptide bond at the ligation site. wikipedia.org This strategy is highly chemoselective and can be performed with unprotected peptide segments in aqueous solution. google.com

While direct reports on the semisynthesis of this compound are limited, the NCL-desulfurization strategy has been successfully applied to synthesize the related compounds Dichotomin C and E. nih.govhku.hkresearchgate.net In this approach, a cysteine residue is used for the ligation, and its side chain is subsequently removed (desulfurized) to yield an alanine residue. wikipedia.orgnih.gov This two-step process effectively expands the range of possible ligation sites beyond cysteine to include alanine, significantly increasing the versatility of NCL for total chemical synthesis of proteins and complex cyclic peptides. wikipedia.orgnih.gov Such chemoselective ligation methods are crucial for overcoming common challenges in conventional cyclization, such as low yields due to oligomerization and the need for extensive protecting group strategies. sci-hub.se

Design and Synthesis of this compound Analogues and Derivatives

The rational design of peptide analogues aims to enhance their therapeutic potential by improving properties such as target affinity, selectivity, metabolic stability, and membrane permeability. sci-hub.sepnas.orgresearchgate.net For cyclic peptides like this compound, a key principle is the introduction of conformational constraints to reduce the entropic penalty upon binding to a biological target. rsc.orgthieme-connect.com By rigidifying the peptide backbone, the molecule is pre-organized into its bioactive conformation, which can lead to higher binding affinity and specificity. sci-hub.sersc.org

Computational methods, such as molecular dynamics (MD) simulations, are valuable tools in the rational design process. mdpi.com These simulations can predict stable conformations and identify key structural motifs responsible for biological activity, thereby guiding the design of new analogues with improved properties. mdpi.com Strategies for enhancing bioavailability often focus on modifying the peptide's physicochemical properties. pnas.org This can include reducing the number of hydrogen bond donors, for instance, through N-methylation, or shielding polar amide bonds from the solvent using bulky side chains to improve passive membrane diffusion. pnas.org

N-Methylation N-methylation, the substitution of an amide proton with a methyl group, is a widely used strategy to modulate the properties of peptides. novanet.caspringernature.comnih.gov This modification can enhance metabolic stability by protecting the peptide bond from proteolytic cleavage and can improve membrane permeability and even oral bioavailability. springernature.comnih.govresearchgate.net

In the context of this compound (as Dianthin G), a series of Nα-methylated analogues were synthesized to investigate their structure-activity relationships. mdpi.com The synthesis of these analogues was achieved using solid-phase peptide synthesis (SPPS) for the linear precursors, followed by cleavage from the resin and head-to-tail macrolactamization in solution. mdpi.com An Nα-methyl amide bond scan revealed that all the native peptide bonds in the primary sequence of Dianthin G were important for its osteoblast proliferation activity. mdpi.com

Table 1: N-Methylated Analogues of Dianthin G

Compound Modified Residue Sequence
Dianthin G (29) None (Native) cyclo(-Pro-Leu-Thr-Leu-Phe-Gly-)
31 N-Me-Gly cyclo(-Pro-Leu-Thr-Leu-Phe-N-Me-Gly-)
32 N-Me-Phe cyclo(-Pro-Leu-Thr-Leu-N-Me-Phe-Gly-)
33 N-Me-Leu cyclo(-Pro-Leu-Thr-N-Me-Leu-Phe-Gly-)
34 N-Me-Thr cyclo(-Pro-Leu-N-Me-Thr-Leu-Phe-Gly-)
35 N-Me-Leu cyclo(-Pro-N-Me-Leu-Thr-Leu-Phe-Gly-)

Data sourced from Amso et al., 2016. mdpi.com

D-Amino Acid Incorporation The substitution of one or more L-amino acids with their D-enantiomers is a powerful strategy in peptide design. sci-hub.se This subtle change in stereochemistry can have profound effects on the peptide's conformation and biological properties. sci-hub.sersc.org A primary benefit of incorporating D-amino acids is the increased resistance to degradation by proteases, which typically recognize only L-amino acids, leading to a longer in vivo half-life. rsc.org Furthermore, the introduction of a D-amino acid can induce specific turns or kinks in the peptide backbone, stabilizing conformations that may enhance biological activity or receptor selectivity. rsc.orgresearchgate.net

While specific D-amino acid analogues of this compound have not been detailed, studies on the related Dichotomin A have demonstrated the utility of this approach. researchgate.net The synthesis of a Dichotomin A analog where the native L-Valine was replaced with D-Valine resulted in a compound with enhanced antimicrobial activity, highlighting the significant functional impact of stereochemical modifications. researchgate.net

The efficiency of macrocyclization is often limited by the tendency of linear peptide precursors to aggregate or adopt extended conformations that are unfavorable for ring closure. publish.csiro.auchempep.com To overcome this, "turn-inducing" residues are often incorporated into the peptide sequence to pre-organize the backbone into a conformation amenable to cyclization. publish.csiro.aupeptide.com

Pseudoprolines are particularly effective turn-inducers. publish.csiro.auchempep.com They are formed by the reversible protection of serine, threonine, or cysteine residues as five-membered oxazolidine (B1195125) or thiazolidine (B150603) rings. chempep.com This modification introduces a proline-like kink into the peptide chain, disrupting aggregation and placing the N- and C-termini in close proximity, which often leads to faster cyclization reactions and higher yields. publish.csiro.aupeptide.com A key advantage of this method is that the pseudoproline moiety is "traceless"; it can be readily removed under acidic conditions after cyclization to restore the original serine or threonine residue. publish.csiro.auresearchgate.net

The total synthesis of Dichotomin A provides an excellent example of this strategy. mdpi.comresearchgate.net The incorporation of a penicillamine-derived pseudoproline into the linear precursor resulted in significantly higher yields and faster reaction times for the head-to-tail cyclization compared to the native sequence. researchgate.net Following cyclization, the pseudoproline was converted back to the native valine residue. mdpi.comresearchgate.net

Further rigidification of the cyclic peptide scaffold can be achieved by introducing additional covalent linkages, such as bridges between amino acid side chains. sci-hub.senih.gov These strategies reduce the conformational flexibility of the macrocycle, which can lock the peptide into a bioactive conformation and enhance its stability and selectivity. sci-hub.sersc.org

A notable example is the synthesis of conformationally constrained "dicarba" analogues of this compound (Dianthin G). mdpi.com This was accomplished by incorporating two olefin-containing unnatural amino acids into the linear peptide sequence and then performing an on-resin Grubbs' ring-closing metathesis (RCM) to form a carbon-carbon double bond bridge. mdpi.com This creates a bicyclic structure with significantly reduced flexibility. Spectroscopic analysis of the resulting dicarba analogue indicated a β-sheet-like secondary structure similar to the native peptide, suggesting that this conformation is important for its biological activity. mdpi.com

Table 2: Conformationally Constrained Dicarba Analogue of Dianthin G

Compound Modification Synthetic Strategy
30 Dicarba bridge On-resin Ring-Closing Metathesis (RCM)

Data sourced from Amso et al., 2016. mdpi.com

While ring expansion is another known method for modifying the size and conformation of macrocycles, specific examples applied to this compound are not prominent in the current literature. The primary focus for constraining this peptide and its analogues has been on backbone modifications and side-chain bridging.

Molecular Mechanisms of Biological Activities in Vitro Investigations

Enzyme Inhibition Studies: Cyclooxygenase (COX) Pathway Modulation

Dichotomin G has been identified as an inhibitor of cyclooxygenase (COX), a key enzyme family that catalyzes the conversion of arachidonic acid into prostaglandins, which are crucial mediators of inflammation. nih.govresearchgate.net

One study reported that this compound exhibited a 62.6% inhibition of cyclooxygenase activity when tested at a concentration of 100 μM. For comparison, the related compound Dichotomin F, isolated from the same plant, showed 72.6% inhibition at the same concentration. nih.gov Another report also confirmed that both Dichotomin F and this compound demonstrated inhibitory action on cyclooxygenase. nih.gov

A critical aspect of understanding COX inhibitors is their selectivity towards the two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and its expression is elevated during inflammatory responses. nih.gov However, detailed studies profiling the specific inhibitory concentration (IC50) of this compound against COX-1 and COX-2 are not available in the reviewed scientific literature. Therefore, its selectivity profile remains uncharacterized.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundData not availableData not availableData not available

Kinetic studies are essential to determine the mechanism of enzyme inhibition (e.g., competitive, non-competitive). Such analyses for this compound's interaction with cyclooxygenase have not been reported in the available scientific literature. Consequently, details regarding its mode of binding to the enzyme's active site and its effect on kinetic parameters like K(m) and V({max}) are currently unknown.

Cellular Signaling Pathway Modulation Studies

The broader effects of a compound on cellular function often involve the modulation of complex signaling networks.

Research specifically investigating the effects of this compound on protein-protein interactions within cellular signaling cascades has not been identified in the public scientific literature.

As this compound is a cyclooxygenase inhibitor, it is expected to affect downstream signaling pathways that are dependent on prostaglandin (B15479496) production. However, specific in vitro studies detailing these effects, such as the modulation of transcription factors or other signaling proteins in response to this compound, are not available in the reviewed literature.

Identification of Molecular Targets through In Vitro Biochemical Assays

Biochemical assays are fundamental in identifying the direct molecular targets of a compound. For this compound, its activity as a cyclooxygenase inhibitor has been confirmed through such methods. nih.govnih.gov

Assay TypePurposeFindings for this compound
Enzyme Inhibition AssayTo screen for inhibitory activity against cyclooxygenase.Demonstrated 62.6% inhibition of cyclooxygenase at 100 μM. nih.gov
Receptor Binding AssaysTo determine if the compound binds to specific cellular receptors.Data not available
Kinase ProfilingTo assess inhibitory activity against a range of protein kinases.Data not available

In Vitro Antiproliferative Activity Profiling in Cell Line Models

In vitro studies on the biological activities of this compound have primarily focused on its role as a cyclooxygenase inhibitor. nih.govresearchgate.net Investigations into its direct antiproliferative effects against cancer cell lines are not extensively documented in publicly available literature. While other related cyclopeptides from the dichotomin family have demonstrated cytotoxic properties, similar specific data for this compound is limited.

There is a notable lack of specific data from growth inhibition assays, such as the determination of IC₅₀ values, for this compound against various cancer cell lines in the reviewed scientific literature. Research has highlighted that while several dichotomins exhibit cytotoxic effects, this compound, along with Dichotomin F, is primarily recognized for its inhibitory action on cyclooxygenase. nih.gov

For context, other dichotomins isolated from Stellaria dichotoma have been evaluated for their antiproliferative activities. For instance, Dichotomins A, B, C, and E have shown inhibitory effects on the growth of P-388 lymphocytic leukemia cells. nih.gov Similarly, Dichotomins H and I were assessed using an MTT assay and demonstrated growth inhibition against P-388 cells. nih.gov

An in-silico study predicted the cytotoxic potential of a steroidal saponin (B1150181) referred to as "dichotomin" from Dioscorea esculenta against several colon cancer cell lines. researchgate.netwu.ac.th This computational screening suggested a moderate potential for cytotoxic activity. researchgate.netwu.ac.th Another computational study investigated the pro-apoptotic potential of this "dichotomin" by modeling its binding affinity to the anti-apoptotic proteins Bcl-2 and Bcl-xL. researchgate.netwu.ac.th However, it is important to note that these are predictive studies on a compound that may differ from the cyclopeptide this compound.

Table 1: In Vitro Antiproliferative Activity of Selected Dichotomin Analogs (Excluding this compound)

CompoundCell LineAssayIC₅₀ (µg/mL)
Dichotomin AP-388-2.5
Dichotomin BP-388-3.5
Dichotomin CP-388-5.0
Dichotomin EP-388-2.0
Dichotomin HP-388MTT3.0
Dichotomin IP-388MTT2.3

Data sourced from a 2021 review on Caryophyllaceae-type cyclopeptides. nih.gov

Currently, there are no available scientific reports detailing the effects of this compound on the cell cycle phases of any cell line.

In Vitro Antimicrobial and Antiviral Activity Assessments

The in vitro antimicrobial and antiviral properties of this compound have not been a primary focus of research, and as a result, there is a scarcity of specific data on its activity against bacterial, fungal, or viral pathogens.

No specific minimum inhibitory concentration (MIC) values or other susceptibility testing results for this compound against bacterial or fungal strains have been reported in the reviewed literature.

To provide a broader perspective on the antimicrobial potential within the dichotomin family, Dichotomin J has been synthesized and evaluated for its antibacterial and antifungal activities. nih.gov This cyclopeptide demonstrated good inhibitory action against the bacteria Staphylococcus aureus and Bacillus subtilis, and moderate activity against the fungi Candida albicans and Aspergillus niger at a concentration of 50 µg/mL. nih.gov

Table 2: In Vitro Antimicrobial Activity of Dichotomin J

CompoundMicroorganismTypeActivityConcentration
Dichotomin JStaphylococcus aureusBacteriumGood Inhibition50 µg/mL
Dichotomin JBacillus subtilisBacteriumGood Inhibition50 µg/mL
Dichotomin JCandida albicansFungusModerate Activity50 µg/mL
Dichotomin JAspergillus nigerFungusModerate Activity50 µg/mL

Data from a 2021 study on Caryophyllaceae-type cyclopeptides. nih.gov

There is no information available from in vitro assays regarding the ability of this compound to inhibit viral replication.

Structure Activity Relationship Sar Studies of Dichotomin G and Its Analogues

Correlating Primary Amino Acid Sequence and Three-Dimensional Conformation with Biological Outcomes

Dichotomin G has the primary sequence cyclo(-Leu-Pro-Ser-Thr-Phe-Pro-Pro-Ile-Pro). rsc.org It is part of a larger family of dichotomins, each with unique sequences that result in distinct biological profiles. For instance, dichotomins A, B, C, and E have demonstrated inhibitory action against p-388 lymphocytic leukemia cells, whereas Dichotomin D shows no such cytotoxicity. Instead, Dichotomin D, along with F and G, exhibits strong cyclooxygenase inhibitory action. nih.gov This functional divergence is attributed to differences in their amino acid sequences. A key observation is that a common feature in the cytotoxic dichotomins (A, B, C, E) is the presence of an aliphatic residue positioned between two aromatic residues. nih.gov In contrast, the two aromatic residues in the non-cytotoxic Dichotomin D are adjacent. nih.gov This suggests that the specific sequence and the resulting spatial arrangement of key residues are critical determinants of the type of biological activity observed.

CompoundSequenceReported Biological Activity
Dichotomin A cyclo(-Gly-Thr-Phe-Leu-Tyr-Val-)Cytotoxic (p-388 cells), Antimicrobial
Dichotomin B cyclo(-Gly-Thr-Phe-Leu-Tyr-Thr-)Cytotoxic (p-388 cells)
Dichotomin C cyclo(-Gly-Thr-Phe-Leu-Tyr-Ala-)Cytotoxic (p-388 cells)
Dichotomin D cyclo(-Gly-Val-Gly-Phe-Tyr-Ile-)Cyclooxygenase Inhibitory
Dichotomin E cyclo(-Gly-Tyr-Ala-Phe-Ala-)Cytotoxic (p-388 cells)
Dichotomin F Not specified in resultsCyclooxygenase Inhibitory
This compound cyclo(-Leu-Pro-Ser-Thr-Phe-Pro-Pro-Ile-Pro)Cyclooxygenase Inhibitory
Dichotomin H Not specified in resultsCytotoxic (p-388 cells)
Dichotomin I Not specified in resultsCytotoxic (p-388 cells)

This table is generated from data found in references rsc.orgnih.govijrap.netresearchgate.net.

Impact of Specific Amino Acid Residues on Activity and Selectivity Profiles

The substitution of specific amino acid residues in dichotomins and their analogues serves as a powerful tool to probe their SAR. Studies on synthetic analogues of Dichotomin A have shown that modifications can significantly alter biological activity. For example, the synthesis of two Dichotomin A analogues involved N,O-dimethylation of the Tyrosine residue and, in one analogue, a configurational change of Valine from its natural L-form to the D-form. ijrap.netresearchgate.net Both analogues showed good antimicrobial activity, but the compound containing D-Valine exhibited enhanced activity compared to the L-Valine counterpart. ijrap.netresearchgate.net This indicates that specific residues and their stereochemistry are crucial for potency.

Analogue Modification (relative to Dichotomin A)Change in Biological Activity
N,O-dimethylation of TyrosineShowed good antimicrobial activity
N,O-dimethylation of Tyrosine & L-Val to D-Val substitutionShowed enhanced antimicrobial activity compared to the L-Val analogue

This table is based on findings from references ijrap.netresearchgate.net.

Influence of Conformational Changes (e.g., Proline Residue Effects) on Bioactivity

This conformational influence is particularly evident in the study of dichotomins. Synthetic analogues of some proline-containing cyclopeptides have shown a lack of cytotoxicity compared to their natural counterparts, a discrepancy attributed to subtle conformational changes involving proline units that may have occurred during synthesis. nih.gov The presence of multiple proline residues, as seen in this compound, can lead to several possible conformations due to the cis-trans isomerization of the amide bonds, although often a single stable conformer predominates in solution. frontiersin.org The rigid structure of proline can slow the rate of peptide bond formation during protein synthesis and can even cause ribosome stalling when multiple prolines are consecutive. embopress.org This inherent rigidity underscores proline's role in pre-organizing peptide structures. To manage these conformational challenges during chemical synthesis, pseudoproline residues derived from serine or cysteine have been used as traceless turn-inducers to facilitate efficient head-to-tail cyclization of linear precursors, as demonstrated in the total synthesis of Dichotomin A. mdpi.comresearchgate.net

Stereochemical Implications in Biological Activity and Target Recognition

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of molecular recognition by biological targets. In peptides, the chirality of amino acid residues (L- vs. D-isomers) can profoundly impact activity. The substitution of natural L-amino acids with their D-enantiomers is a common strategy to enhance peptide stability against proteases and to modulate bioactivity. frontiersin.org

In the context of dichotomins, stereochemistry is critical. A study on Dichotomin A analogues revealed that changing the L-Valine residue to a D-Valine residue resulted in a significant increase in antimicrobial activity. ijrap.netresearchgate.net This suggests that the stereochemical configuration at this specific position leads to a conformation that interacts more favorably with its biological target.

Furthermore, advanced synthetic strategies have enabled precise control over the stereochemistry of these complex molecules. During the synthesis of Dichotomin E, dehydrophenylalanine was used as a traceless turn-inducer. nih.govresearchgate.net Subsequent Rh-catalyzed hydrogenation of the unsaturated cyclic precursor allowed for the selective formation of either the natural product or its epimer, simply by choosing a different phosphine (B1218219) ligand for the catalyst. nih.govresearchgate.net The ability to selectively generate different diastereomers is crucial for SAR studies, as it allows for the direct evaluation of how the stereochemistry at specific positions affects biological function.

Hydrophobicity and Membrane Permeability in Activity Modulation

For a drug to reach an intracellular target, it must often cross the cell membrane, a significant barrier for many molecules. The permeability of cyclic peptides is influenced by several factors, including their ability to minimize the exposure of polar amide groups to the hydrophobic membrane interior. uq.edu.au Nature often achieves this by forming internal hydrogen bonds or by using hydrophobic side chains to shield the polar backbone. uq.edu.au

Increasing the hydrophobicity of a molecule can enhance its ability to permeate membranes. uvigo.es In analogues of Dichotomin A, N-methylation increased the lipophilic character of the molecule, which was presumed to enhance its permeability into bacterial and fungal cells, contributing to its increased antimicrobial activity. ijrap.net A key strategy for improving the membrane permeability of cyclic peptides is to create a continuous hydrophobic surface. researchgate.net Even a single methyl group can significantly increase permeability if it serves to connect or expand existing hydrophobic patches on the peptide's surface. researchgate.net The Pro-Ile-Pro motif found in this compound and other natural products may represent an evolutionary strategy to shield the polar amide backbone and create a hydrophobic surface patch, thereby facilitating membrane transport. uq.edu.au

Computational Approaches for Conformational Analysis and Molecular Docking in SAR Elucidation

Computational chemistry provides powerful tools for understanding the three-dimensional structures of complex molecules like this compound and for predicting their interactions with biological targets. These methods are essential for elucidating SAR at a molecular level. mdpi.com

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy combined with molecular modeling are used to determine the solution-state conformations of these peptides. For example, NMR analysis was used to identify that a linear precursor to Dichotomin E adopted an α-turn structure, which pre-organized the molecule for efficient macrocyclization. nih.govresearchgate.net For other proline-rich cyclopeptides, conformational analyses have been performed using distance geometry calculations and restrained energy minimization based on NMR data to define their 3D structures. frontiersin.org

Molecular dynamics (MD) simulations are another key computational tool, allowing researchers to study the dynamic behavior of cyclic peptides in different solvent environments, which can provide insights into their conformational flexibility and stability. uq.edu.au While specific molecular docking studies for this compound are not detailed in the provided results, this approach is a standard computational method used in SAR studies. It involves predicting the preferred orientation of a molecule when bound to a target receptor, which can help rationalize observed biological activities and guide the design of more potent analogues. nih.gov

Ecological and Chemotaxonomic Significance of Dichotomin G

Proposed Ecological Roles of Dichotomin G in the Producer Organism and its Environment

While direct empirical studies on the specific ecological functions of this compound are limited, its role can be inferred from the well-documented activities of similar plant-derived cyclic peptides. The prevailing hypothesis is that this compound, like other cyclic peptides found in the Caryophyllaceae family, primarily serves a defensive purpose for its producer, Stellaria dichotoma var. lanceolata.

One of the most probable ecological functions of this compound is as an antimicrobial agent. Plants are in constant interaction with a diverse array of soil-borne and airborne microorganisms, including pathogenic bacteria and fungi. The production of antimicrobial compounds in the roots, where dichotomins are found, would provide a crucial defense mechanism against these potential threats. Research on other members of the Caryophyllaceae family has demonstrated the antimicrobial properties of their cyclic peptides, supporting this defensive role. For instance, a novel antifungal peptide, SmAMP3, has been isolated from the leaves of Stellaria media, a close relative of the producer of this compound. nih.gov

In addition to its antimicrobial potential, this compound may also contribute to the plant's defense against herbivores. Plant cyclic peptides are known to possess insecticidal and anthelmintic properties. nih.govbenthamdirect.com The presence of these compounds can deter feeding by insects and nematodes, thereby protecting the plant from damage. The moderate cyclooxygenase inhibitory activity of this compound and its counterpart Dichotomin F could be a component of this defense strategy, potentially by inducing an inflammatory response in herbivores or by interfering with their physiology.

Furthermore, the production of a suite of related cyclic peptides, the dichotomins, rather than a single compound, suggests a strategy of chemical diversity to counter a broader spectrum of antagonists. This chemical variation may also play a role in allelopathy, where the plant releases compounds into the environment to inhibit the growth of competing plant species.

Chemotaxonomic Markers within the Stellaria Genus and Related Species

The production of cyclic peptides is a significant chemotaxonomic characteristic of the Caryophyllaceae family. researchgate.net Within this family, the specific profile of these compounds can be used to differentiate between genera and species. The presence of the dichotomin family of cyclic peptides, including this compound, is a distinctive feature of Stellaria dichotoma.

The array of dichotomins isolated from Stellaria dichotoma var. lanceolata provides a unique chemical fingerprint for this species. This diversity of related but structurally distinct peptides can be a valuable tool for taxonomists in classifying and identifying this plant.

Table 1: Dichotomins Isolated from Stellaria dichotoma

Compound Known Biological Activity
Dichotomin F Moderate cyclooxygenase inhibitory activity
This compound Moderate cyclooxygenase inhibitory activity
Dichotomin H Not reported
Dichotomin I Not reported
Dichotomin J Moderate vasorelaxant effect

Evolutionary Perspectives on Cyclic Peptide Production in Plants

The production of cyclic peptides in plants is an evolutionary adaptation that likely arose in response to biotic pressures such as herbivory and pathogen attack. The ribosomal origin of the linear precursors to these peptides allows for a high degree of genetic flexibility. This enables the rapid evolution of new peptide sequences through gene duplication and mutation, providing the plant with a dynamic chemical arsenal (B13267) to adapt to co-evolving pests and pathogens. pnas.org

The diversity of cyclic peptides within a single plant, as seen with the dichotomins in Stellaria dichotoma, is thought to be a selective advantage. pnas.org This chemical diversity can provide a broader range of protection against various threats. The metabolic cost of producing such a diverse array of compounds is likely offset by the enhanced survival and reproductive success of the plant in a challenging environment.

Interactions with Microorganisms and Other Organisms in Natural Ecosystems

While direct studies on the interactions of this compound with other organisms in its natural environment are yet to be conducted, its chemical properties and the known functions of related compounds allow for informed hypotheses.

Given its likely antimicrobial properties, this compound is expected to play a role in shaping the microbial community in the rhizosphere of Stellaria dichotoma. By inhibiting the growth of certain bacteria and fungi, it could favor the proliferation of beneficial microorganisms that contribute to nutrient uptake and plant health.

The potential insecticidal and anthelmintic activities of this compound suggest a role in deterring herbivores. This would be particularly important for the roots, which are a primary target for many soil-dwelling insects and nematodes. The cyclooxygenase inhibitory activity could also be a factor in these interactions, potentially causing adverse effects in herbivores that consume the plant's tissues.

It is also conceivable that this compound could act as a signaling molecule within the ecosystem. However, there is currently no evidence to support this role. Further research is needed to elucidate the full spectrum of ecological interactions mediated by this and other dichotomins.

Table 2: Compound Names Mentioned in the Article

Compound Name
Dichotomin F
This compound
Dichotomin H
Dichotomin I
Dichotomin J
Dichotomin K

Advanced Analytical Methodologies for Quantitative and Qualitative Research

High-Resolution Chromatographic Techniques for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable tools for the purity assessment and quantification of steroidal saponins (B1172615). mdpi.comhplc.eu The purity of an isolated compound is critical, as even small amounts of impurities can confound the interpretation of biological activity. researchgate.net HPLC, often coupled with a Diode-Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), is frequently used to determine the purity of isolated saponins from plant extracts like Paris polyphylla. nih.govresearchgate.netmeasurlabs.com Purity is typically determined by calculating the peak area percentage of the target compound in the chromatogram. nih.gov For instance, studies on saponins from P. polyphylla have reported purities exceeding 96% as determined by HPLC. nih.govresearchgate.net

For quantitative analysis, which is crucial for quality control and pharmacological studies, more sensitive and specific methods are required. A rapid and validated UHPLC method coupled with a triple quadrupole mass spectrometer (UHPLC-QQQ-MS) has been developed for the simultaneous determination of Dichotomin G and other steroidal saponins in Ypsilandra thibetica Franch. researchgate.netoup.com This method offers high sensitivity and specificity, allowing for precise measurement of the compound in complex extracts. researchgate.net The chromatographic conditions are meticulously optimized to achieve effective separation and acceptable peak shape. frontiersin.org

ParameterConditionReference
Chromatography System Ultra High-Performance Liquid Chromatography (UHPLC) researchgate.netoup.com
Column Agilent Zorbax Eclipse Plus C18 (2.1 mm × 50 mm, 1.8 µm) researchgate.netoup.com
Mobile Phase Gradient elution of acetonitrile (B52724) and 0.1% formic acid in water researchgate.netoup.com
Detection Triple Quadrupole Mass Spectrometry (QQQ-MS) researchgate.netoup.com
Limit of Detection (LOD) 0.02–4.40 ng/mL researchgate.netoup.com
Limit of Quantification (LOQ) 0.04–22.0 ng/mL researchgate.netoup.com
This table outlines the validated UHPLC-QQQ-MS conditions for the quantification of this compound.

High-Resolution Mass Spectrometry for Metabolomic Profiling and Isotope Labeling Studies

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography, is a powerful technique for metabolomic profiling, which involves the comprehensive analysis of all small-molecule metabolites in a biological sample. jst.go.jp Techniques like UHPLC coupled to Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) are employed for the untargeted profiling of metabolites in plants known to produce this compound, such as Paris polyphylla. frontiersin.orgnih.gov These studies can identify hundreds to thousands of metabolites in a single analysis, revealing the complex chemical makeup of the organism and how it changes under different conditions. frontiersin.orgnih.govresearchgate.net The high mass accuracy of instruments like QTOF and Orbitrap allows for the determination of elemental compositions, which is a critical first step in identifying unknown compounds. acs.org

Isotope labeling studies represent a sophisticated approach to trace the dynamic changes in metabolic networks. frontiersin.org In these experiments, organisms are supplied with nutrients labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H). frontiersin.orgresearchgate.net The labeled atoms are incorporated into various metabolites, and their journey through metabolic pathways can be tracked by mass spectrometry. researchgate.net This allows researchers to understand how compounds like this compound are synthesized and metabolized within the plant. While specific isotope labeling studies focusing on this compound are not widely reported, the general methodology is well-established. For example, administering ¹³C-labeled glucose to a plant system and subsequently analyzing the isotopic enrichment in this compound could elucidate its biosynthetic precursors and pathway dynamics. acs.org This approach provides invaluable information that goes beyond static concentration measurements, offering insights into the functional state of metabolic networks. frontiersin.org

TechniqueApplication for this compoundKey Information GainedReference
UHPLC-QTOF-MS Metabolomic profiling of Paris polyphylla extracts.Identification of a wide range of secondary metabolites, including various steroidal saponins, and comparison of metabolic profiles under different growth conditions. frontiersin.orgnih.gov
Stable Isotope Labeling (e.g., ¹³C) Potential Application: Tracing the biosynthetic pathway.Elucidation of precursor molecules and metabolic flux leading to the synthesis of this compound. frontiersin.orgresearchgate.net
This table summarizes the application of HRMS and the potential of isotope labeling for the study of this compound.

Spectroscopic Techniques for In Situ Monitoring of Reactions and Interactions

Spectroscopic techniques such as UV-Visible (UV-Vis), Infrared (IR), and Raman spectroscopy are powerful for the in situ monitoring of chemical reactions and molecular interactions in real-time. mt.comspectroscopyonline.com These methods provide instantaneous information without the need for sample extraction, which is invaluable for understanding dynamic processes. spectroscopyonline.com

For instance, UV-Vis spectroscopy has been used to monitor the interaction of saponins with cell membranes by observing changes in light scattering and the Soret peak of hemoglobin during hemolysis. mdpi.com This provides real-time data on how saponins perturb the membrane structure. mdpi.com Similarly, fluorescence spectroscopy, using dyes like Thioflavin T (ThT), can be used to monitor the influence of saponins on protein aggregation kinetics in situ. researchgate.net While specific studies monitoring this compound are limited, these examples demonstrate the potential of spectroscopic methods. One could envision using Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) or Raman spectroscopy to monitor the structural changes in a biological target upon binding to this compound, or to follow the kinetics of a chemical modification of the saponin (B1150181) molecule. mt.com

Spectroscopic TechniquePotential Application for this compoundMonitored ParametersReference
UV-Vis Spectroscopy Monitoring interaction with cell membranes or proteins.Changes in absorbance, light scattering, or spectral shifts of chromophores. mdpi.com
Fluorescence Spectroscopy Studying effects on protein aggregation or binding events using fluorescent probes.Changes in fluorescence intensity, lifetime, or polarization. researchgate.net
FTIR/Raman Spectroscopy Observing changes in molecular vibrations during reactions or binding.Shifts in band positions, changes in intensity corresponding to specific functional groups. mt.com
This table describes potential applications of in situ spectroscopic techniques for studying this compound.

Bioanalytical Methods for Ligand-Target Interaction Studies and Binding Affinity Determination

Understanding the interaction between a bioactive compound and its molecular target is fundamental to pharmacology. Bioanalytical methods are employed to identify these targets and quantify the strength of the interaction, often expressed as the equilibrium dissociation constant (Kd). sigmaaldrich.com this compound has been identified as a cyclooxygenase inhibitor, though detailed binding studies are not extensively published. pharmaerudition.org

A variety of methods are available for studying such ligand-target interactions. Affinity chromatography, using immobilized proteins like Protein A or Protein G, is a classic method for purifying antibodies based on their high affinity for the Fc region, but the principle can be extended to other protein-ligand pairs. sigmaaldrich.comrockland.combio-rad.com Modern techniques provide more quantitative data. Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are label-free optical methods that can measure real-time kinetics of association (kon) and dissociation (koff), from which the Kd can be calculated. Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in addition to the Kd and stoichiometry. Molecular docking and dynamics simulations can also be used to predict and analyze the binding mode of a ligand like this compound to its target protein. researchgate.net

MethodPrincipleKey Outputs
Affinity Chromatography Separation based on specific binding of a ligand to an immobilized target protein.Target identification, purification.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface.kon, koff, Kd.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon titration of a ligand into a solution of the target protein.Kd, ΔH (enthalpy), ΔS (entropy), stoichiometry (n).
Molecular Docking Computational simulation of a ligand binding to the active site of a target.Predicted binding mode, binding energy score.
This table summarizes common bioanalytical methods for studying ligand-target interactions applicable to this compound.

Hyphenated Techniques (e.g., LC-NMR, LC-MS/MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method like liquid chromatography with a spectroscopic method like mass spectrometry or nuclear magnetic resonance, are powerful tools for the analysis of complex mixtures. mdpi.com They combine the separation power of LC with the structure-elucidating capabilities of MS or NMR. mdpi.com

LC-MS/MS is particularly widespread for the analysis of steroidal saponins, including this compound. mdpi.comresearchgate.net As detailed in section 8.1, a UHPLC-QQQ-MS method has been specifically validated for the sensitive and selective quantification of this compound. researchgate.netoup.com For structural characterization, high-resolution systems like LC-QTOF-MS are used. nih.gov The fragmentation patterns (MS/MS spectra) generated by collision-induced dissociation provide characteristic fingerprints that help reveal the structure of the aglycone and the sequence of sugar units in the saponin. nih.govnih.gov

LC-NMR offers the ability to acquire detailed structural information, including stereochemistry, for compounds separated from a mixture. airitilibrary.com The combination of HPLC-MS and NMR is a particularly potent strategy for the unambiguous characterization of novel saponins from natural sources like Paris polyphylla. nih.govresearchgate.net The MS data provides the molecular weight and elemental composition, while the NMR data reveals the complete chemical structure, leading to a confident identification. mdpi.com

Hyphenated TechniqueApplication to this compound AnalysisStrengthsReference
LC-MS/MS (UHPLC-QQQ-MS) Sensitive and selective quantification in plant extracts.High sensitivity (ng/mL levels), high selectivity via Multiple Reaction Monitoring (MRM), rapid analysis time. researchgate.netoup.com
LC-HRMS (e.g., LC-QTOF-MS) Identification and structural characterization of saponins in complex mixtures.Accurate mass measurement for formula determination, fragmentation patterns for structural elucidation. frontiersin.orgnih.gov
LC-NMR Unambiguous structural elucidation of isolated or separated saponins.Provides detailed 1D and 2D structural information, including connectivity and stereochemistry. nih.govairitilibrary.com
This table highlights the utility of major hyphenated techniques in the analysis of this compound.

Future Research Directions and Translational Perspectives Pre Clinical Focus

Elucidation of Novel Molecular Targets and Binding Mechanisms for Dichotomin G

This compound, a cyclic nonapeptide, has been identified as an inhibitor of cyclooxygenase (COX), an enzyme involved in inflammation and other physiological processes. nih.govresearchgate.net Its chemical structure is Cyclo(-Pro-Leu-Pro-Ile-Pro-Pro-Phe-Tyr-Ser). researchgate.net The intricate, conformationally constrained structure of this compound, particularly the Pro-Leu-Pro-Ile-Pro-Pro motif, suggests a high degree of specificity for its biological targets. researchgate.netuq.edu.au This motif may shield the amide backbone, creating a hydrophobic patch that facilitates interactions with target proteins. uq.edu.au

Future research will focus on identifying and validating the direct molecular targets of this compound beyond COX. Techniques such as affinity chromatography-mass spectrometry and chemical proteomics can be employed to isolate and identify proteins that directly bind to this compound. Furthermore, elucidating the precise binding site and mechanism of interaction at an atomic level is crucial. X-ray crystallography or cryo-electron microscopy of this compound in complex with its target(s) will provide detailed structural insights. Understanding these molecular interactions is fundamental to deciphering its mechanism of action and for the rational design of more potent and selective analogues.

Development of Advanced Synthetic Strategies for Architecturally Complex Analogues

The synthesis of this compound and its analogues is a complex undertaking due to its cyclic nature and the presence of multiple proline residues. Current approaches for similar cyclopeptides often involve solid-phase peptide synthesis (SPPS) of a linear precursor, followed by a solution-phase cyclization step. nih.gov For instance, the synthesis of analogues for longicalycinin A, another Caryophyllaceae cyclopeptide, utilized a 2-chlorotrityl (2-CTC) resin for the solid-phase synthesis of the protected linear peptide, which was then cyclized in solution. nih.gov

Systems Biology Approaches to Understanding Biosynthetic Pathway Regulation

This compound is a naturally occurring cyclopeptide found in plants of the Caryophyllaceae family. nih.gov The biosynthesis of such cyclopeptides is thought to be mediated by either ribosomal or non-ribosomal peptide synthetases (NRPSs). nih.gov Studies on the biosynthesis of segetalin A, a related cyclopeptide from Saponaria vaccaria (a member of the Caryophyllaceae family), have shown that there are genes encoding precursor peptides that are subsequently cyclized. nih.gov

A systems biology approach, integrating genomics, transcriptomics, and proteomics, will be invaluable in fully elucidating the biosynthetic pathway of this compound. Sequencing the genome and transcriptome of the source organism can identify the gene clusters responsible for producing the precursor peptide and the enzymes involved in its modification and cyclization. Understanding the regulatory networks that control the expression of these genes could allow for the enhanced production of this compound in its native host or through heterologous expression in a microbial system. This knowledge is crucial for ensuring a sustainable supply of the compound for further research and development.

Integration of Computational and Experimental Methodologies for Rational Drug Design

The rational design of novel therapeutic agents based on the this compound scaffold can be significantly accelerated by integrating computational and experimental approaches. Molecular docking studies can be used to predict the binding modes of this compound and its virtual analogues with known and potential protein targets. For example, in silico molecular docking has been used to predict the binding affinity of various natural products, including a compound named dichotomin (note: likely a different compound from the same genus), to anti-apoptotic proteins like Bcl-2 and Bcl-xL. researchgate.netwu.ac.th Such studies can provide insights into the potential interactions and guide the design of new compounds with improved binding affinity and selectivity. researchgate.netwu.ac.th

The data from these computational models can then be used to prioritize the synthesis of the most promising analogues. These newly synthesized compounds would then be subjected to experimental validation through in vitro and cell-based assays. This iterative cycle of computational design, chemical synthesis, and biological testing allows for a more focused and efficient exploration of the chemical space around the this compound scaffold, ultimately leading to the development of optimized drug candidates.

Exploration of Synergistic Biological Activities with Other Bioactive Compounds

Cyclopeptides, due to their unique structural and biological properties, are promising candidates for use in combination therapies. researchgate.net Their low toxicity and immunogenicity make them attractive partners for co-administration with other therapeutic agents. researchgate.net The exploration of synergistic interactions between this compound and other bioactive compounds, such as conventional anticancer drugs, could lead to more effective treatment strategies.

Q & A

Q. How can researchers ensure replicability when publishing this compound findings?

  • Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Method detail : Report equipment models, software versions, and raw data repositories.
  • Reagent validation : Include supplier catalog numbers and purity certificates.
  • Peer review : Preprints (e.g., bioRxiv) enable early feedback on methodological rigor .

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